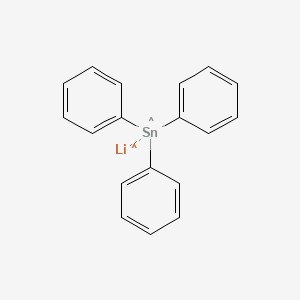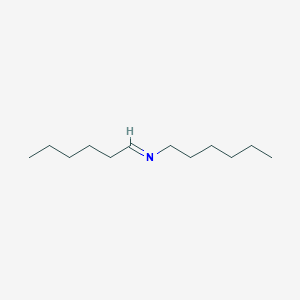![molecular formula C8H9N7OS B14150473 2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B14150473.png)
2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is a complex organic compound that features a tetrazole ring and a thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide typically involves the following steps:
Formation of 5-aminotetrazole: This can be achieved through the amination of cyanamide with hydrazoic acid under acidic conditions.
Condensation Reaction: The 5-aminotetrazole is then reacted with thiophene-2-carbaldehyde in the presence of a suitable catalyst to form the Schiff base, N-[(E)-thiophen-2-ylmethylideneamino]acetamide.
Final Coupling: The Schiff base is coupled with 5-aminotetrazole under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Applications De Recherche Scientifique
2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Can be used in the development of high-energy materials and explosives due to the presence of the tetrazole ring.
Biological Studies: May serve as a probe in biochemical assays to study enzyme interactions and binding affinities.
Mécanisme D'action
The mechanism of action of 2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites. The Schiff base moiety can interact with nucleophilic residues in proteins, potentially inhibiting enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-aminotetrazol-5-one: Another tetrazole derivative with high nitrogen content.
2,5-diaminotetrazole: Known for its energetic properties and use in high-energy materials.
Substituted Imidazoles: Share similar heterocyclic structures and are used in various applications.
Uniqueness
2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is unique due to the combination of the tetrazole and thiophene moieties, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H9N7OS |
|---|---|
Poids moléculaire |
251.27 g/mol |
Nom IUPAC |
2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C8H9N7OS/c9-8-12-13-14-15(8)5-7(16)11-10-4-6-2-1-3-17-6/h1-4H,5H2,(H,11,16)(H2,9,12,14)/b10-4+ |
Clé InChI |
GCCKMHPFTZGCDS-ONNFQVAWSA-N |
SMILES isomérique |
C1=CSC(=C1)/C=N/NC(=O)CN2C(=NN=N2)N |
SMILES canonique |
C1=CSC(=C1)C=NNC(=O)CN2C(=NN=N2)N |
Solubilité |
22.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14150402.png)
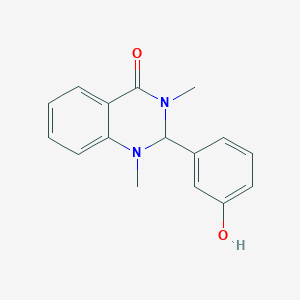
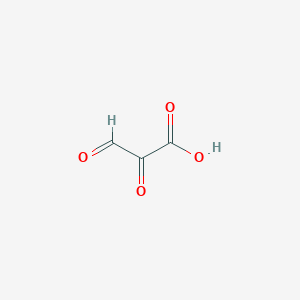
![5-Chloro-N-[3-(piperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14150419.png)
![9,10-Bis[2-(2-iodoethoxy)ethoxy]anthracene](/img/structure/B14150430.png)
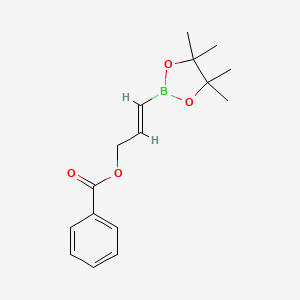
![3-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-1-methylpyridinium](/img/structure/B14150439.png)

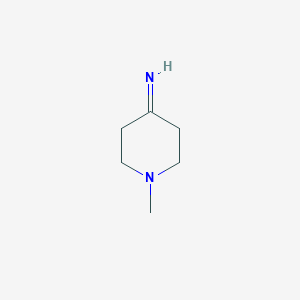
![4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B14150460.png)
